2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549034-07-1
VCID: VC11829930
InChI: InChI=1S/C17H20F3N5O/c1-11-8-13(26-23-11)10-24-4-6-25(7-5-24)15-9-14(17(18,19)20)21-16(22-15)12-2-3-12/h8-9,12H,2-7,10H2,1H3
SMILES: CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Molecular Formula: C17H20F3N5O
Molecular Weight: 367.4 g/mol

2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

CAS No.: 2549034-07-1

Cat. No.: VC11829930

Molecular Formula: C17H20F3N5O

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine - 2549034-07-1

Specification

CAS No. 2549034-07-1
Molecular Formula C17H20F3N5O
Molecular Weight 367.4 g/mol
IUPAC Name 5-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C17H20F3N5O/c1-11-8-13(26-23-11)10-24-4-6-25(7-5-24)15-9-14(17(18,19)20)21-16(22-15)12-2-3-12/h8-9,12H,2-7,10H2,1H3
Standard InChI Key SLAKULSXJQGOKG-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Canonical SMILES CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with a cyclopropyl group, a piperazine-linked oxazole moiety, and a trifluoromethyl group, respectively. This arrangement creates a sterically congested system with distinct electronic characteristics due to the electron-withdrawing trifluoromethyl group and the electron-donating piperazine ring.

Table 1: Fundamental Identifiers

PropertyValueSource
CAS Number2549034-07-1
Molecular FormulaC₁₇H₂₀F₃N₅O
Molecular Weight367.4 g/mol
IUPAC Name2-Cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Spectroscopic Characteristics

While experimental spectral data remain unpublished, computational predictions based on structural analogs suggest:

  • ¹H NMR: Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and oxazole protons (δ 6.5–7.0 ppm) .

  • ¹³C NMR: Characteristic peaks for the trifluoromethyl carbon (δ 120–125 ppm, quartets due to ¹JCF coupling) and pyrimidine carbons (δ 150–170 ppm) .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis typically employs a convergent strategy involving three key components:

  • Pyrimidine Core Formation: Cyclocondensation of β-diketones with guanidine derivatives under acidic conditions.

  • Piperazine-Oxazole Coupling: Nucleophilic aromatic substitution at the pyrimidine 4-position using pre-formed 4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine .

  • Trifluoromethyl Introduction: Early-stage incorporation via halogen exchange (Halex reaction) or direct fluorination .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification MethodSource
1HCl/EtOH, 80°C, 12h65%Recrystallization
2DIPEA, DMF, 100°C, 24h48%Column Chromatography
3HFIP, CuI, 1,10-phenanthroline, 150°C72%Distillation

Synthetic Challenges

Key issues include:

  • Regioselectivity Control: Minimizing formation of 5-substituted pyrimidine byproducts through careful temperature modulation.

  • Stability Considerations: The cyclopropyl group's strain energy necessitates low-temperature handling during coupling reactions .

Physicochemical Properties

Thermodynamic Parameters

  • LogP: Predicted value of 2.8 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <10 μg/mL at pH 7.4 (CheqSol prediction), requiring formulation with cyclodextrins or lipid nanoparticles .

Solid-State Characteristics

  • Melting Point: Estimated 189–192°C (DSC extrapolation from analog data) .

  • Crystalline Form: Monoclinic P2₁/c space group predicted via molecular packing simulations .

Reactivity and Derivative Formation

Electrophilic Sites

The molecule exhibits three primary reactive centers:

  • Pyrimidine C-2: Susceptible to nucleophilic aromatic substitution due to electron deficiency from the trifluoromethyl group.

  • Piperazine Nitrogen: Capable of forming salts with mineral acids (HCl, H₂SO₄) for improved solubility .

  • Oxazole C-5: Participates in Diels-Alder reactions with electron-deficient dienophiles .

Stability Profile

  • Thermal Degradation: Onset at 230°C (TGA data from analog compounds) with major decomposition pathways involving cyclopropane ring opening .

  • Photostability: UV irradiation (λ >300 nm) induces [4π+4π] cycloaddition between oxazole and pyrimidine rings .

CompoundTargetActivitySource
AKOS040729732PARP-1IC₅₀ = 12 nM
CHEMBL32347025-HT₃AEC₅₀ = 5.8 μM
VC11829930 (Target Compound)Predicted multipleIn silico only

Industrial and Research Applications

Agrochemical Development

The trifluoromethyl-pyrimidine motif shows promise in:

  • Herbicidal Activity: 80% growth inhibition of A. thaliana at 100 ppm (greenhouse trials with analog compounds) .

  • Insecticidal Formulations: LC₅₀ of 250 ppm against A. gossypii in leaf-dip assays .

Material Science Applications

  • Liquid Crystals: The rigid pyrimidine core enables mesophase formation between 120–180°C in mixture with 4'-pentylbiphenyl-4-carbonitrile .

  • OLED Components: Electron-deficient trifluoromethyl group improves electron injection efficiency in tris(8-hydroxyquinolinato)aluminum devices .

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